(R)-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide
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Overview
Description
®-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide is a quaternary phosphonium salt. This compound is characterized by the presence of a triphenylphosphonium group attached to a chiral ®-3-hydroxy-2,3-dimethylbutyl moiety. The iodide ion serves as the counterion. Quaternary phosphonium salts are known for their diverse applications in organic synthesis, catalysis, and as intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. In this case, the alkyl halide would be ®-3-hydroxy-2,3-dimethylbutyl iodide. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane at room temperature. The reaction proceeds via nucleophilic substitution, where the triphenylphosphine attacks the carbon atom bonded to the iodide, resulting in the formation of the quaternary phosphonium salt.
Industrial Production Methods
Industrial production of quaternary phosphonium salts like ®-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide can undergo various chemical reactions, including:
Oxidation: The phosphonium group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often facilitated by reducing agents like lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like cyanide, azide, or thiolate ions can be used for substitution reactions.
Major Products Formed
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Reduced phosphonium compounds.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
®-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.
Biology: Employed in the study of mitochondrial function due to its ability to target and accumulate in mitochondria.
Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting drugs to mitochondria.
Industry: Utilized in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide involves its ability to act as a carrier for other molecules. The triphenylphosphonium group facilitates the compound’s accumulation in mitochondria due to the negative membrane potential of the mitochondrial inner membrane. This targeting ability makes it useful in delivering drugs or other bioactive molecules to mitochondria, where they can exert their effects.
Comparison with Similar Compounds
Similar Compounds
- Methyltriphenylphosphonium iodide
- Ethyltriphenylphosphonium iodide
- Butyltriphenylphosphonium iodide
Uniqueness
®-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide is unique due to its chiral ®-3-hydroxy-2,3-dimethylbutyl moiety, which imparts specific stereochemical properties. This chiral center can influence the compound’s reactivity and interactions with biological molecules, making it particularly valuable in enantioselective synthesis and chiral drug development.
Properties
IUPAC Name |
[(2R)-3-hydroxy-2,3-dimethylbutyl]-triphenylphosphanium;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28OP.HI/c1-20(24(2,3)25)19-26(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18,20,25H,19H2,1-3H3;1H/q+1;/p-1/t20-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWZZXBEMHOOCA-BDQAORGHSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)O.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)O.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28IOP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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